molecular formula C7H5ClFNO B1582351 2-Chloro-6-fluorobenzamide CAS No. 66073-54-9

2-Chloro-6-fluorobenzamide

Cat. No.: B1582351
CAS No.: 66073-54-9
M. Wt: 173.57 g/mol
InChI Key: KLOZZZNFJYMTNE-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzamide is an organic compound with the molecular formula C7H5ClFNO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-fluorobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-fluorobenzoic acid with ammonia or an amine under appropriate conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the chlorination and fluorination of benzamide derivatives. The process can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

2-Chloro-6-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical for the compound’s intended effect.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzoic Acid: A precursor in the synthesis of 2-chloro-6-fluorobenzamide.

    2-Chloro-6-fluorobenzylamine: Another derivative with similar structural features.

    2-Chloro-6-fluorobenzonitrile: A compound with a nitrile group instead of an amide.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.

Properties

IUPAC Name

2-chloro-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOZZZNFJYMTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216275
Record name 2-Chloro-6-fluorobenzamide
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Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66073-54-9
Record name 2-Chloro-6-fluorobenzamide
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Record name 2-Chloro-6-fluorobenzamide
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Record name 66073-54-9
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Record name 2-Chloro-6-fluorobenzamide
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Record name 2-chloro-6-fluorobenzamide
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Synthesis routes and methods I

Procedure details

A solution of 2-chloro-6-fluorobenzonitrile (8.0 g, 51.61 mmol) in conc. sulphuric acid (50 mL) was heated at 60-70° C. for 6-7 h. The reaction mass was quenched in water and extracted with DCM. The organic layer was dried over anhydrous sodium sulphate and concentrated to afford 5.5 g of desired product.
Quantity
8 g
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reactant
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50 mL
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Synthesis routes and methods II

Procedure details

2-chloro-6-fluoro-benzamide was prepared from 2-chloro-6-fluoro-benzoic acid chloride and ammonia by processes known from the literature. It had amelting point of 138° C. ##STR7##
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Synthesis routes and methods III

Procedure details

The procedure of R. Balicki and L. Kaczmarek, Syn. Comm., 23, 3149 (1993)was used. Into a 1 L round bottom flask equipped with a magnetic stirrer was added acetone (60 mL), water (60 mL) , 2-chloro-6-fluorobenzonitrile (14.5 g, 93.5 mmol), urea (22.5 g, 374 mmol), 30% hydrogen peroxide (42.4 g, 374 mmol), and potassium carbonate (1.3 g, 9.0 mmol). The resulting slurry was stirred at room temperature overnight. Additional portions of urea (11.2 g, 30% hydrogen peroxide (41 g), acetone (30 mL) and potassium carbonate (0.63 g) were added and the mixture was allowed to stir for an additional 2 hr. Additional portions of urea (11.2 g, 30% hydrogen peroxide (41 g), acetone (30 mL) and potassium carbonate (0.63 g) were again added and the mixture was allowed to stir overnight. The acetone was removed in vacuo, the residue extracted with methylene chloride, the organics were combined, washed with brine, dried (MgSO4) and the solvent removed in vacuo to give 15.8 g (97.5% yield) of 2-chloro-6-fluorobenzamide (97% pure by GC): mp140-141° C.; 1H NMR (CDCl3) d 7.2-7.4 (m, 2H), 7.0 (m, 1H), 6.3 (s, b, 1H), 5.9 (s, b, 1H).
Quantity
14.5 g
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22.5 g
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42.4 g
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1.3 g
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reactant
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60 mL
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60 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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11.2 g
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reactant
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0.63 g
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catalyst
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30 mL
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solvent
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0 (± 1) mol
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11.2 g
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0.63 g
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30 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-6-fluorobenzamide
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Customer
Q & A

Q1: What is the significance of studying the rotation around the C(sp2)-C(aryl) bond in 2-Chloro-6-fluorobenzamide?

A1: Understanding the rotation around the C(sp2)-C(aryl) bond in this compound provides insights into the molecule's conformational flexibility. This information is crucial because a molecule's conformation can significantly impact its interactions with other molecules, including biological targets. [, ]

Q2: How was the energy barrier to rotation determined in the studies?

A2: The researchers utilized ¹⁹F NMR spectroscopy in the presence of a chiral shift reagent to investigate the energy barrier to rotation. By analyzing the coalescence temperature of the fluorine signals, they could calculate the free energy of activation (ΔGc‡) for the rotation around the C(sp2)-C(aryl) bond. [, ]

Q3: Did the size of the N-substituent affect the rotational barrier in the studied benzamides?

A3: Yes, the studies demonstrated a clear correlation between the size of the N-substituent and the energy barrier to rotation. Larger N-substituents led to higher ΔGc‡ values, indicating a greater energy barrier for rotation around the C(sp2)-C(aryl) bond. This finding highlights the impact of steric hindrance on the molecule's conformational preferences. [, ]

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